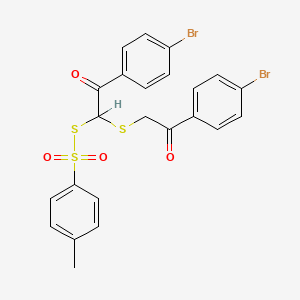
S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate is a complex organic compound characterized by the presence of bromophenyl groups, oxoethyl groups, and a sulfonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves multiple steps. The initial step often includes the formation of the bromophenyl oxoethyl intermediate through a reaction between 4-bromobenzaldehyde and a suitable thiol reagent under controlled conditions. This intermediate is then reacted with 4-methylbenzenesulfonothioate in the presence of a catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted bromophenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its interactions with molecular targets suggest it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- S-(2-(4-Bromophenyl)-1-((2-(4-bromophenyl)-2-oxoethyl)thio)-2-oxoethyl) 4-methylbenzenesulfonothioate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- N-Acetyl-L-tryptophan
Uniqueness
This compound is unique due to its combination of bromophenyl and sulfonothioate groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
31377-95-4 |
|---|---|
Molecular Formula |
C23H18Br2O4S3 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-(4-methylphenyl)sulfonylsulfanylethanone |
InChI |
InChI=1S/C23H18Br2O4S3/c1-15-2-12-20(13-3-15)32(28,29)31-23(22(27)17-6-10-19(25)11-7-17)30-14-21(26)16-4-8-18(24)9-5-16/h2-13,23H,14H2,1H3 |
InChI Key |
MVCWXKQXAMOXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC(C(=O)C2=CC=C(C=C2)Br)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
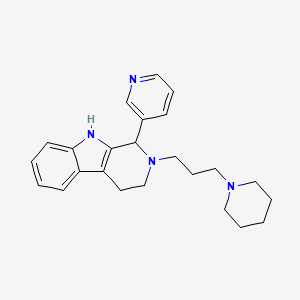
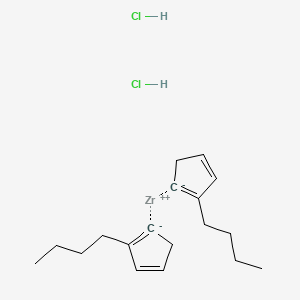
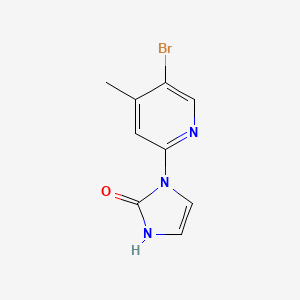

![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
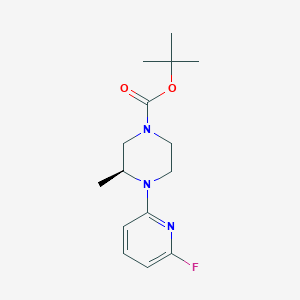
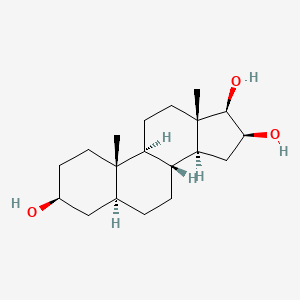
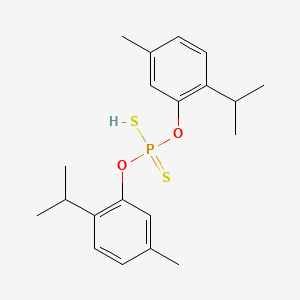
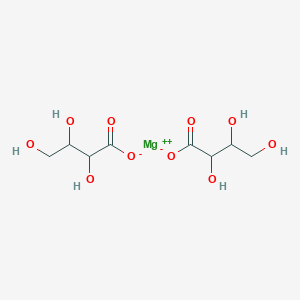
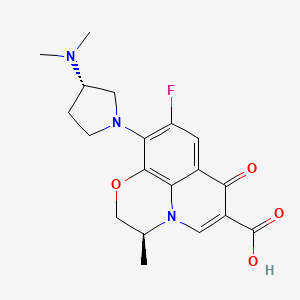
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
